Alprazolam-d5
Overview
Description
Alprazolam-d5 (CRM) is a certified reference material used primarily for the quantification of alprazolam in various analytical applications. It is a deuterated form of alprazolam, where five hydrogen atoms are replaced with deuterium. This compound is categorized as a benzodiazepine and is regulated as a Schedule IV compound in the United States .
Mechanism of Action
Target of Action
Alprazolam-d5, like its parent compound Alprazolam, primarily targets the gamma-aminobutyric acid (GABA) type A receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound acts as a positive allosteric modulator of the GABA type A receptors . This means it enhances the receptor’s response to GABA, the major inhibitory neurotransmitter in the brain . By increasing the inhibitory action of GABA, this compound helps to reduce neuronal excitability and induce a calming effect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system . By enhancing the action of GABA at the GABA type A receptors, this compound increases the influx of chloride ions into the neuron . This hyperpolarizes the neuron, making it less likely to fire and thereby reducing neuronal excitability .
Pharmacokinetics
This compound, like Alprazolam, is well absorbed following oral administration, with a bioavailability of approximately 80-90% . It is metabolized in the liver, primarily by the enzyme cytochrome P450 3A4 (CYP3A4) , to form α-hydroxyalprazolam and 4-hydroxyalprazolam . These metabolites are less active than this compound . The drug’s pharmacokinetics may be influenced by factors such as age, sex, body weight, and concurrent treatment with CYP3A inhibitors .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of neuronal excitability in the brain . This results in a range of physiological effects, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects . These effects make this compound useful in the treatment of conditions such as anxiety disorders and panic disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of CYP3A inhibitors like ketoconazole and itraconazole can affect the metabolism of this compound, potentially leading to increased plasma concentrations of the drug . Additionally, factors such as the patient’s age, sex, and body weight can influence the drug’s pharmacokinetics .
Biochemical Analysis
Biochemical Properties
Alprazolam-d5, like its parent compound Alprazolam, is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily the gamma-aminobutyric acid (GABA) receptors in the central nervous system . The nature of these interactions involves the enhancement of the inhibitory effect of GABA neurotransmission, leading to sedative, anxiolytic, and muscle relaxant effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating the activity of GABA receptors, impacting cell signaling pathways, gene expression, and cellular metabolism . The modulation of GABA receptor activity leads to hyperpolarization of the cell membrane and inhibition of certain neuronal activities .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with GABA receptors, specifically the benzodiazepine site on the GABA-A receptor . This binding enhances the effect of GABA, leading to increased chloride ion influx, hyperpolarization of the neuron, and decreased neuronal excitability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High dosages over prolonged periods can lead to tolerance, physical and psychological dependence, and severe withdrawal symptoms . More detailed studies are required to understand the threshold effects and any toxic or adverse effects at high doses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its lipid solubility, which allows it to readily penetrate the blood-brain barrier and be stored in slow-releasing lipophilic tissues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alprazolam-d5 involves the incorporation of deuterium into the alprazolam molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated phenylhydrazine in the reaction with 2-amino-5-chlorobenzophenone to form the deuterated intermediate, which is then cyclized to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic purity and consistency of the final product. The use of advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) is essential for monitoring the synthesis and ensuring the quality of the product .
Chemical Reactions Analysis
Types of Reactions
Alprazolam-d5 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen, leading to the formation of reduced metabolites.
Substitution: Involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (chlorine, bromine) and alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives are often used in further analytical and pharmacological studies .
Scientific Research Applications
Alprazolam-d5 is widely used in scientific research, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of alprazolam in various samples.
Biology: Used in studies involving the metabolism and pharmacokinetics of alprazolam.
Medicine: Used in clinical research to study the effects and interactions of alprazolam in the human body.
Industry: Used in the pharmaceutical industry for quality control and validation of analytical methods
Comparison with Similar Compounds
Similar Compounds
Flualprazolam: A designer benzodiazepine with a fluorine atom added to the alprazolam structure.
Flubromazolam: A designer benzodiazepine with both a fluorine atom and a bromine atom substituted in the alprazolam structure.
Uniqueness
Alprazolam-d5 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and differentiation from non-deuterated alprazolam .
Properties
IUPAC Name |
8-chloro-1-methyl-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREFGVBLTWBCJP-VIQYUKPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Cl)C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670071 | |
Record name | 8-Chloro-1-methyl-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125229-61-0 | |
Record name | 4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine, 8-chloro-1-methyl-6-(phenyl-d5)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125229-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-1-methyl-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 125229-61-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q1: What is the role of Alprazolam-d5 in the analysis of 4'-chloro deschloroalprazolam?
A1: this compound serves as an internal standard in analytical methods used to identify and quantify benzodiazepines, including alprazolam and its isomers like 4'-chloro deschloroalprazolam []. Since 4'-chloro deschloroalprazolam and alprazolam are isomers with similar properties, they can be difficult to differentiate using standard chromatographic techniques. The research highlighted the use of this compound's retention time as a benchmark []. If a suspected alprazolam peak elutes before the this compound peak, it suggests the presence of 4'-chloro deschloroalprazolam, even if other identification criteria are met []. This is crucial for accurate analysis, especially in forensic toxicology and drug analysis.
Q2: Can you elaborate on the limitations of using this compound in differentiating alprazolam from 4'-chloro deschloroalprazolam?
A2: While this compound aids in differentiating the isomers, it's important to note that the study cited limitations. The researchers acknowledged that their current method could not fully chromatographically resolve the two isomers []. This emphasizes the need for more advanced analytical techniques capable of providing clear separation and identification, especially considering the serious implications of misidentification in forensic and clinical contexts.
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